Amylmetacresol

Analgesic Sodium Channel Blocker Oropharyngeal Pain

Amylmetacresol (AMC), chemically designated as 5-Methyl-2-pentylphenol , is a substituted phenol antiseptic defined by the European Pharmacopoeia (EP). It is an active pharmaceutical ingredient (API) utilized predominantly in over-the-counter (OTC) oropharyngeal lozenges and sprays for the symptomatic relief of sore throat and minor mouth infections.

Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
CAS No. 1300-94-3
Cat. No. B1666032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylmetacresol
CAS1300-94-3
SynonymsAmylmetacresol
Molecular FormulaC12H18O
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCCCCCC1=C(C=C(C=C1)C)O
InChIInChI=1S/C12H18O/c1-3-4-5-6-11-8-7-10(2)9-12(11)13/h7-9,13H,3-6H2,1-2H3
InChIKeyCKGWFZQGEQJZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitynot soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amylmetacresol (CAS 1300-94-3) Procurement Specification and Pharmacopoeial Identity


Amylmetacresol (AMC), chemically designated as 5-Methyl-2-pentylphenol [1], is a substituted phenol antiseptic defined by the European Pharmacopoeia (EP) . It is an active pharmaceutical ingredient (API) utilized predominantly in over-the-counter (OTC) oropharyngeal lozenges and sprays for the symptomatic relief of sore throat and minor mouth infections [2]. Analytical procurement and quality control typically rely on EP Reference Standards (e.g., CRS Y0001245) to ensure identity and purity .

Beyond Antisepsis: Why Amylmetacresol-Based Formulations Are Not Interchangeable with Generic Phenolics or Alternative OTC Analgesics


Procurement decisions for sore throat therapeutics cannot rely on the simple interchangeability of phenolic antiseptics or local anesthetics. While many compounds share antiseptic activity, amylmetacresol possesses a unique dual pharmacology: it provides both direct antimicrobial/virucidal action and potent, use-dependent blockade of voltage-gated sodium channels (VGSCs) [1]. Critically, in vitro evidence shows that amylmetacresol is 10-20 fold more potent than the benchmark local anesthetic lidocaine in blocking neuronal sodium currents [2]. Furthermore, its antiseptic spectrum against oropharyngeal pathogens is dependent on specific formulation with 2,4-dichlorobenzyl alcohol (DCBA) [3]. These specific potency and mechanistic profiles mean that substituting AMC with a simpler phenol (e.g., thymol) or a different local anesthetic (e.g., benzocaine) will not recapitulate the proven combined antimicrobial and analgesic efficacy profile demonstrated in clinical studies.

Quantitative Differentiation: Amylmetacresol (AMC) Evidence Guide for R&D and Formulation Selection


Superior Anesthetic-Like Potency: AMC vs. Lidocaine in Neuronal Sodium Channel Blockade

Amylmetacresol (AMC) exhibits a potent, local anesthetic-like effect by blocking voltage-gated neuronal sodium channels (NaV1.2). In a direct head-to-head electrophysiology comparison, AMC and hexylresorcinol were found to be 10-20 fold more potent than the benchmark local anesthetic lidocaine in blocking sodium inward current [1]. The half-maximal effective concentration (EC50) for AMC was 53.6 µM at a holding potential of -150 mV [1]. This effect is further enhanced under pathophysiological conditions of depolarization and high-frequency neuronal firing due to preferential binding to the inactivated channel state [1].

Analgesic Sodium Channel Blocker Oropharyngeal Pain

Rapid Virucidal Inactivation: AMC/DCBA Lozenge vs. Enveloped Respiratory Viruses (Influenza A, SARS-CoV)

An in vitro study evaluated the direct virucidal effect of a lozenge containing amylmetacresol (AMC) and 2,4-dichlorobenzyl alcohol (DCBA). The mixture reduced a viral titer of approximately 3.5 log10 TCID50 of influenza A, respiratory syncytial virus (RSV), and SARS-CoV (coronavirus) to undetectable levels within two minutes of contact [1]. Electron microscopy revealed morphological changes to the viral spike proteins, confirming a direct virucidal mechanism [1].

Antiviral Virology Oropharyngeal Infection

Broad-Spectrum Oropharyngeal Bactericidal Activity: AMC/DCBA Lozenge Exhibits >99.9% CFU Reduction in ≤10 Minutes

An AMC/DCBA lozenge demonstrated potent and rapid bactericidal activity against seven clinically relevant bacterial species associated with pharyngitis, including Streptococcus pyogenes and Haemophilus influenzae [1]. In vitro testing in artificial saliva showed greater than 3 log10 reductions in colony-forming units (CFUs)—equivalent to >99.9% kill—against all tested species within 10 minutes [1]. Notably, S. pyogenes, H. influenzae, A. haemolyticum, and F. necrophorum achieved this threshold within just 1 minute [1].

Antibacterial Pharyngitis Bactericidal

Clinical Acceleration of Analgesia: AMC/DCBA Lozenge Combined with Ibuprofen Provides Faster Pain Relief Than Ibuprofen Alone

A randomized clinical trial evaluating adjunctive therapy for non-bacterial sore throat found that combining an AMC/DCBA lozenge with ibuprofen resulted in a significantly faster onset of pain relief compared to ibuprofen alone [1]. Patients receiving the AMC/DCBA combination experienced pain reduction within 0-30 minutes, while those on ibuprofen monotherapy took 0-60 minutes to achieve a similar reduction (P < 0.05) [1]. This accelerated effect did not compromise overall safety or patient satisfaction [1].

Analgesic Sore Throat Clinical Trial

Targeted Spectrum Differentiation: AMC/DCBA Virucidal Activity Limited to Enveloped Viruses, Sparing Non-Enveloped Viruses

The virucidal activity of the AMC/DCBA mixture is selective for enveloped viruses. While it potently inactivates influenza A, RSV, and SARS-CoV (all enveloped), it shows no activity against non-enveloped viruses with icosahedral symmetry, such as adenovirus or rhinovirus [1]. This selective targeting is consistent with the proposed mechanism of disrupting the lipid-rich viral envelope [1].

Virology Mechanism of Action Antiviral Spectrum

Synergistic or Additive Local Anesthetic Effect: AMC in Combination with DCBA and Lidocaine

In vitro patch-clamp studies investigating combination therapy demonstrate that the co-application of AMC with lidocaine induces a robust, use-dependent block of neuronal sodium channels (up to 50%), which is more pronounced than the moderate block (<20%) seen with AMC and DCBA alone [1]. The combination of all three compounds (AMC, DCBA, and lidocaine) resulted in a prominent voltage-dependent block of inward sodium currents [1].

Analgesic Sodium Channel Blocker Combination Therapy

Strategic Application Scenarios for Amylmetacresol (AMC) in OTC Pharmaceutical Development


Development of a Fast-Acting, Non-Addictive Sore Throat Lozenge

Formulation scientists should prioritize AMC for lozenges intended to provide rapid, localized analgesic relief without the abuse potential or systemic side effects of opioids or systemic NSAIDs. Its 10-20x higher potency in blocking sodium channels compared to lidocaine [1] provides a strong scientific basis for a non-addictive analgesic claim. The clinical evidence of faster pain relief when combined with ibuprofen [2] further supports its role as a key active ingredient for products positioned on speed of action.

Formulation of a Targeted Antiviral Throat Spray for Enveloped Viruses

AMC is an ideal candidate for an OTC throat spray or lozenge targeting influenza, RSV, and coronaviruses (e.g., SARS-CoV-2). Its proven rapid virucidal activity against these enveloped viruses [3] makes it a scientifically sound alternative to broad-spectrum antiseptics that may unnecessarily disrupt the oral microbiome. The knowledge that it is ineffective against non-enveloped viruses like rhinovirus [3] is equally important for accurate product labeling and targeted marketing.

Creation of a Non-Antibiotic Intervention for Early Bacterial Pharyngitis

Healthcare procurement teams seeking to implement antimicrobial stewardship programs should consider AMC/DCBA lozenges. The robust in vitro bactericidal data demonstrating >99.9% kill of key pharyngitis-causing bacteria (including S. pyogenes) within 10 minutes [4] provides a quantitative, evidence-based rationale for using this product as a first-line, non-antibiotic option. This aligns with guidelines to avoid unnecessary antibiotic prescriptions for self-limiting pharyngitis.

Design of a Multi-Component Analgesic/Antiseptic Linctus

For R&D teams developing a liquid or semi-solid linctus for severe sore throat, combining AMC with lidocaine offers a scientifically validated strategy to enhance analgesia. The demonstrated synergistic block of sodium channels [5] supports a multi-component formulation that leverages the unique pharmacological properties of AMC to amplify the anesthetic effect of lidocaine, potentially allowing for lower doses of the latter and improving the overall safety and efficacy profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amylmetacresol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.